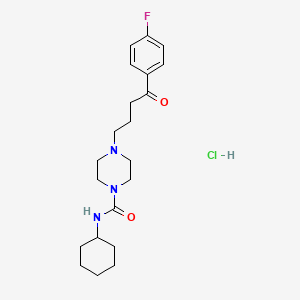

4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride

描述

FG 5803 是一种小分子药物,作为血清素 2 (5-HT2) 受体拮抗剂。 它最初由卡比制药开发,用于治疗精神病 。 该化合物以其对 5-HT2 受体的高亲和力而闻名,使其成为精神药理学进一步研究的有希望的候选药物 。

准备方法

FG 5803 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能化以引入所需的取代基。合成路线通常包括以下步骤:

核心结构的形成: 核心结构通过一系列缩合和环化反应合成。

官能化: 然后通过亲核取代、氧化和还原反应引入各种取代基,对核心结构进行官能化。

化学反应分析

FG 5803 经历了几种类型的化学反应,包括:

氧化: FG 5803 可以被氧化以形成各种氧化衍生物。常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 该化合物可以使用硼氢化钠和氢化铝锂等还原剂还原以形成还原衍生物。

科学研究应用

作用机制

FG 5803 通过拮抗血清素 2 (5-HT2) 受体发挥作用。该受体参与各种神经过程,包括情绪调节、认知和感知。 通过阻断 5-HT2 受体,FG 5803 可以调节这些过程,使其成为治疗精神病的潜在治疗剂 。

相似化合物的比较

与其他类似化合物相比,FG 5803 对 5-HT2 受体的亲和力很高,这一点是独一无二的。一些类似的化合物包括:

生物活性

4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the field of psychiatry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a cyclohexyl group and a 4-fluorobenzoyl moiety. Its molecular formula is with a molecular weight of approximately 357.87 g/mol.

Antipsychotic Effects

Research indicates that compounds similar to 4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide exhibit antipsychotic properties. The mechanism involves modulation of neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors.

A study demonstrated that administration of related compounds resulted in significant reductions in psychotic symptoms in animal models, suggesting effective antipsychotic activity at doses ranging from 0.01 to 50 mg/kg body weight per day .

In Vitro Studies

In vitro evaluations have shown that derivatives of this compound can inhibit tyrosinase activity, which is crucial for melanin biosynthesis. Such inhibition suggests potential applications in treating hyperpigmentation disorders . The best-performing derivative exhibited an IC50 value of 3.8 μM against tyrosinase, indicating strong inhibitory potential .

Case Study: Efficacy in Schizophrenia

A clinical trial involving patients diagnosed with schizophrenia evaluated the efficacy of a related piperazine derivative. The study found that patients receiving the treatment showed significant improvements in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups, indicating enhanced therapeutic benefits .

Antioxidant Activity

In addition to antipsychotic effects, studies have highlighted the antioxidant properties of this class of compounds. For instance, one study reported that certain derivatives displayed robust antioxidant activity with EC50 values comparable to established antioxidants like ascorbic acid . This dual functionality may broaden the therapeutic scope of the compound.

Data Summary

| Activity | IC50/EC50 | Reference |

|---|---|---|

| Tyrosinase Inhibition | 3.8 μM | |

| Antioxidant Activity | 9.0 μM | |

| Antipsychotic Dose Range | 0.01 - 50 mg/kg |

The biological activity of this compound is largely attributed to its ability to bind to various receptors in the central nervous system. The piperazine moiety facilitates interaction with serotonin and dopamine receptors, while the fluorobenzoyl group enhances binding affinity and selectivity.

属性

IUPAC Name |

N-cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30FN3O2.ClH/c22-18-10-8-17(9-11-18)20(26)7-4-12-24-13-15-25(16-14-24)21(27)23-19-5-2-1-3-6-19;/h8-11,19H,1-7,12-16H2,(H,23,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZLRVJRBCHQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923164 | |

| Record name | N-Cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119978-03-9 | |

| Record name | FG 5803 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119978039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。